molecular formula C12H18O4 B166010 Diallyl adipate CAS No. 2998-04-1

Diallyl adipate

Cat. No. B166010
Key on ui cas rn: 2998-04-1
M. Wt: 226.27 g/mol
InChI Key: FPODCVUTIPDRTE-UHFFFAOYSA-N
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Patent
US09200011B2

Procedure details

To a stirring solution of diallyl adipate (4.53 g, 20 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added lithium bis(trimethylsilyl)amide (40 mL, 1.0 N in THF, 40 mmol). After the addition was complete, the solution was warmed to room temperature and stirred for 2 hours. The reaction mixture was again cooled to 0° C. and the acidified by introducing acetic acid (2.53 mL, 44 mmol) in a dropwise manner. The addition of acetic acid resulted in a turbid mixture which mixture was warmed to room temperature and filtered. The filtrate obtained was concentrated, dissolved in minimal amount of dichloromethane and purified by flash column chromatography (silica gel, dichloromethane) to afford allyl 2-oxocyclopentanecarboxylate (2.62 g, 78%) as a colorless oil. The NMR spectrum for the purified product was the same as that observed for allyl 2-oxocyclopentanecarboxylate prepared using method A.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH2:14][CH:15]=[CH2:16])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8]CC=C)=O.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C(O)(=O)C>O1CCCC1>[O:8]=[C:6]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:1]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
C(CCCCC(=O)OCC=C)(=O)OCC=C
Name
Quantity
40 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.53 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
resulted in a turbid mixture which mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in minimal amount of dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C(CCC1)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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